

# Introduction: The Strategic Value of a Strained Ring

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Cyclopropanemethylamine**

Cat. No.: **B123190**

[Get Quote](#)

**Cyclopropanemethylamine** is a primary amine that, at first glance, appears to be a simple, small molecule. However, to the discerning medicinal chemist and drug development professional, its structure represents a powerful tool. The molecule's value is derived not just from its amine functionality—a common anchor for chemical synthesis—but from the unique properties imparted by the cyclopropyl ring. This three-membered carbocycle is highly strained, and its distinctive electronic and conformational characteristics make it a prized "bioisostere" in modern drug design.<sup>[1]</sup> The incorporation of this motif can profoundly influence a drug candidate's metabolic stability, receptor binding affinity, membrane permeability, and overall pharmacokinetic profile.<sup>[2]</sup>

This guide provides a senior application scientist's perspective on **cyclopropanemethylamine**, moving beyond basic data to explore the causal relationships between its structure and its utility. We will examine its core properties, delve into the strategic rationale for its use in medicinal chemistry, and provide validated protocols for its analysis and handling, equipping researchers with the knowledge to leverage this versatile building block effectively.

## Section 1: Core Molecular and Physicochemical Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. These identifiers and physicochemical parameters govern its reactivity, solubility, and behavior in both chemical and biological systems.

## Key Identifiers and Molecular Formula

**Cyclopropanemethylamine** is recognized by several names and registry numbers, which are crucial for accurate sourcing and regulatory documentation.<sup>[3][4][5]</sup> Its empirical and linear formulas provide a direct representation of its atomic composition and connectivity.

| Identifier        | Value                                                | Source(s)                                                   |
|-------------------|------------------------------------------------------|-------------------------------------------------------------|
| IUPAC Name        | cyclopropylmethanamine                               | <a href="#">[3]</a> <a href="#">[6]</a>                     |
| Molecular Formula | C <sub>4</sub> H <sub>9</sub> N                      | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight  | 71.12 g/mol                                          | <a href="#">[3]</a> <a href="#">[7]</a>                     |
| CAS Number        | 2516-47-4                                            | <a href="#">[3]</a> <a href="#">[5]</a>                     |
| EC Number         | 219-737-6                                            | <a href="#">[3]</a>                                         |
| Synonyms          | Cyclopropylmethylamine,<br>(Aminomethyl)cyclopropane | <a href="#">[4]</a> <a href="#">[5]</a>                     |

## Physicochemical Data

The physical properties of **cyclopropanemethylamine** dictate its handling, storage, and behavior in solution. As a clear, colorless to slightly yellow liquid, its high miscibility in water is a key characteristic for aqueous reactions or formulation studies.<sup>[4][8]</sup>

| Property             | Value                                 | Source(s) |
|----------------------|---------------------------------------|-----------|
| Appearance           | Clear colorless to pale yellow liquid | [8]       |
| Density              | 0.83 g/mL at 20 °C                    | [8]       |
| Boiling Point        | 86 °C (at 758 mm Hg)                  | [8]       |
| Flash Point          | -23 °F (-30.5 °C)                     | [8]       |
| Water Solubility     | Fully miscible                        | [4][5][8] |
| pKa                  | 10.41 ± 0.29 (Predicted)              | [8]       |
| LogP (Octanol/Water) | 0.355 (Calculated)                    | [9]       |

## Molecular Structure

The molecule consists of a central cyclopropane ring bonded to a methylene bridge (-CH<sub>2</sub>-), which is in turn attached to a primary amine group (-NH<sub>2</sub>).

Caption: 2D structure of **cyclopropanemethylamine**.

## Section 2: The Strategic Role of the Cyclopropyl Motif in Drug Discovery

The decision to incorporate a cyclopropyl group into a potential drug candidate is a strategic one, aimed at overcoming common hurdles in drug development. Its unique geometry and electronic nature offer several distinct advantages.[2]

- **Metabolic Stability:** The C-H bonds on a cyclopropane ring are stronger than those in typical alkanes.[2] This makes the ring resistant to oxidative metabolism by cytochrome P450 enzymes, a primary pathway for drug clearance. By replacing a more metabolically labile group (like an isopropyl or gem-dimethyl group) with a cyclopropyl ring, chemists can often reduce metabolic degradation, thereby increasing the drug's half-life and bioavailability.[1]
- **Enhanced Potency and Selectivity:** The rigid, planar structure of the cyclopropane ring restricts the conformational freedom of the molecule.[2] This entropic advantage means less

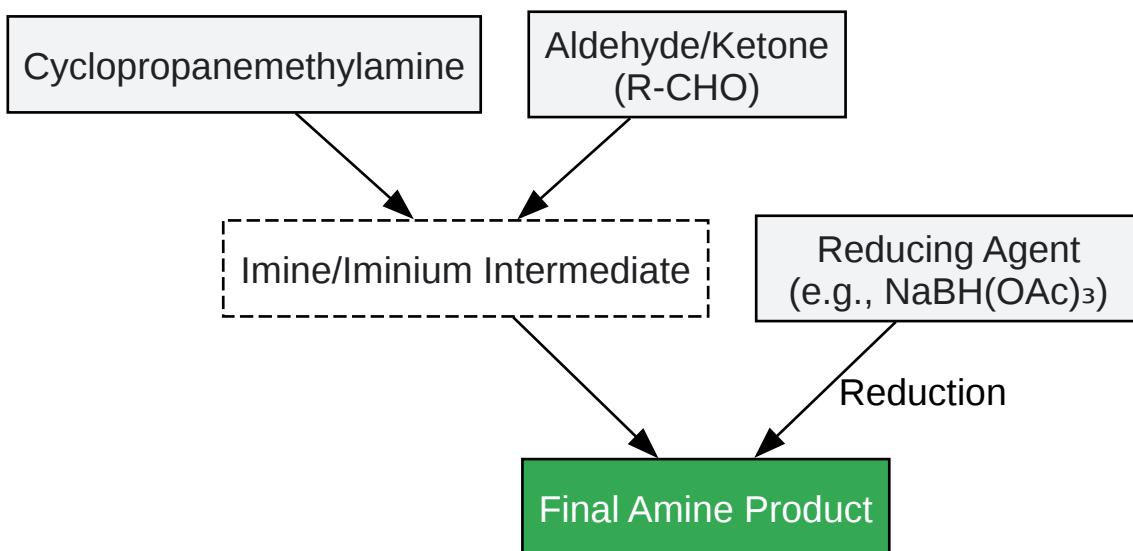
energy is lost upon binding to a receptor, which can translate to higher potency. Furthermore, this conformational constraint can lock the molecule into a shape that is optimal for the target receptor but unfavorable for off-target interactions, thus improving selectivity.[2]

- Modulation of Lipophilicity and Permeability: The cyclopropyl group is lipophilic, but its impact on a molecule's overall logP is often more nuanced than a comparable alkyl group. Its rigid structure can shield polar groups or present a specific face to the biological environment, subtly altering properties like membrane permeability and brain penetration, which are crucial for CNS drugs.[2][10]

## Section 3: Key Applications in Medicinal Chemistry

The theoretical advantages of the cyclopropylmethylamine scaffold are validated by its successful application in the synthesis of diverse investigational compounds targeting a range of diseases.

### Case Study: CRF<sub>1</sub> Receptor Antagonists


The corticotropin-releasing factor 1 (CRF<sub>1</sub>) receptor is a major target for treating neuropsychiatric disorders like anxiety and depression.[6] **Cyclopropanemethylamine** has been used as a key building block in the synthesis of novel benzoylpyrimidine-based CRF<sub>1</sub> antagonists.[6] In this context, the cyclopropylmethyl group is often appended to a core scaffold to probe a specific hydrophobic pocket in the receptor. Its rigidity and defined shape are critical for optimizing the binding interactions required for potent antagonism.[6]

### Case Study: ALDH2 Activators for Ischemic Stroke

Aldehyde dehydrogenase 2 (ALDH2) is an enzyme that plays a protective role against oxidative stress. Activators of ALDH2 are being investigated as novel therapeutics for conditions like ischemic stroke.[6] **Cyclopropanemethylamine** serves as a crucial precursor in the development of potent ALDH2 activators.[6] The rationale here is that the cyclopropyl group helps to correctly orient the molecule within the enzyme's active site while simultaneously enhancing metabolic stability, ensuring the compound can reach its target and exert its therapeutic effect.[2][6]

### General Synthetic Workflow Example

The amine group of **cyclopropanemethylamine** is a versatile chemical handle, readily participating in reactions like reductive amination, acylation, and nucleophilic substitution. A common synthetic operation involves its reaction with an aldehyde or ketone to form a more complex secondary or tertiary amine.



[Click to download full resolution via product page](#)

Caption: Workflow for reductive amination using **cyclopropanemethylamine**.

## Section 4: Analytical and Quality Control Protocols

Ensuring the purity and identity of starting materials is a non-negotiable aspect of scientific integrity. The following protocols are designed as self-validating systems for the quality control of **cyclopropanemethylamine**.

### Protocol: Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

This method validates the identity of the compound via its mass spectrum and assesses its purity by measuring the relative area of the main peak.

- Objective: To confirm the identity and determine the purity of a **cyclopropanemethylamine** sample.

- Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (GC-MS).
- Methodology:
  - Sample Preparation: Dilute the **cyclopropanemethylamine** sample 1:1000 in a suitable solvent like methanol or dichloromethane.
  - GC Column: Use a standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). The choice is driven by the need to separate a volatile, polar amine from potential non-polar impurities.
  - GC Conditions:
    - Injector Temperature: 250 °C.
    - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
    - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes. This program ensures good separation of the volatile amine from solvent and any higher-boiling impurities.
    - Injection Volume: 1 µL with a 10:1 split ratio.
  - MS Conditions:
    - Ion Source: Electron Ionization (EI) at 70 eV.
    - Mass Range: Scan from m/z 35 to 200.
  - System Suitability Check: Before running the sample, inject a known standard to verify retention time, peak shape, and detector response.
  - Data Analysis:
    - Identity Confirmation: The obtained mass spectrum should match the reference spectrum for **cyclopropanemethylamine** (major fragments expected at m/z 71, 56, 41).

- Purity Assessment: Calculate the area percent of the main peak. Purity should typically be >97%.

## Protocol: Quantification of Trace Water Content

For many organic syntheses, particularly those involving water-sensitive reagents, quantifying the water content is critical. This protocol adapts established gas chromatography methods for this purpose.[\[11\]](#)

- Objective: To accurately measure the percentage of water in a **cyclopropanemethylamine** sample.
- Instrumentation: Gas chromatograph with a Thermal Conductivity Detector (TCD). A TCD is chosen for its universal response to water.
- Methodology:
  - Column: Use a packed column suitable for water analysis, such as one with a GDX-201 packing material.[\[11\]](#)
  - GC Conditions:
    - Injector Temperature: 180-200 °C.[\[11\]](#)
    - Column Temperature: Isothermal at 100-110 °C.[\[11\]](#)
    - Detector Temperature: 140-150 °C.[\[11\]](#)
    - Carrier Gas: High-purity hydrogen or helium at 25-30 mL/min.[\[11\]](#)
  - Calibration: Prepare a series of standards by adding known amounts of distilled water to anhydrous **cyclopropanemethylamine** (pre-dried with 5A molecular sieves). Use anhydrous ethanol as an internal standard.[\[11\]](#) Generate a calibration curve by plotting the ratio of the water peak area to the internal standard peak area against the water concentration.
  - Sample Analysis: Add a precise amount of the anhydrous ethanol internal standard to a known weight of the **cyclopropanemethylamine** sample. Inject 1-3 µL into the GC.[\[11\]](#)

- Calculation: Using the peak area ratios from the sample and the calibration curve, determine the water content. The result should be below the specification limit (e.g., <0.1%).

## Section 5: Safety, Handling, and Storage

**Cyclopropanemethylamine** is a hazardous chemical that requires strict adherence to safety protocols. Its high flammability and corrosive nature are its primary risks.[\[3\]](#)[\[8\]](#)

### GHS Hazard Classification

| Pictogram         | Hazard Class              | Hazard Statement                              | Source(s)                               |
|-------------------|---------------------------|-----------------------------------------------|-----------------------------------------|
| GHS02 (Flame)     | Flammable Liquid          | H225: Highly flammable liquid and vapor       | <a href="#">[3]</a> <a href="#">[8]</a> |
| GHS05 (Corrosion) | Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | <a href="#">[3]</a> <a href="#">[8]</a> |

## Handling Procedures and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors. Use explosion-proof electrical equipment.
- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles and a face shield.
  - Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber).
  - Skin and Body Protection: Use a flame-retardant lab coat and ensure full body coverage.
- Precautionary Measures: Keep away from heat, sparks, open flames, and hot surfaces. Ground and bond containers during transfer to prevent static discharge.

## Storage and Stability

- Storage Conditions: Store in a tightly closed container in a designated flammables area.[\[5\]](#)[\[8\]](#)  
The storage environment should be cool, dry, and well-ventilated. Keep in a dark place under an inert atmosphere.[\[8\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents, acids, and sources of ignition.

## Conclusion

**Cyclopropanemethylamine** is far more than a simple amine; it is a strategic molecular fragment that empowers chemists to solve complex challenges in drug design. By understanding the interplay between its strained ring structure and its resulting physicochemical and pharmacological properties, researchers can rationally design more stable, potent, and selective drug candidates. Adherence to rigorous analytical and safety protocols ensures that this powerful building block can be utilized both effectively and safely, paving the way for the next generation of innovative therapeutics.

## References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75646, Cyclopropanemethanamine. Available at: [\[Link\]](#)
- LookChem. **Cyclopropanemethylamine**. Available at: [\[Link\]](#)
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11029756, N-Methylcyclopropanamine. Available at: [\[Link\]](#)
- Cheméo. Chemical Properties of (Aminomethyl)cyclopropane (CAS 2516-47-4). Available at: [\[Link\]](#)
- Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [\[Link\]](#)
- National Center for Biotechnology Information (2016). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. Available at: [\[Link\]](#)

- Google Patents. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
- Google Patents. CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.
- National Center for Biotechnology Information (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [\[Link\]](#)
- US Environmental Protection Agency. OSHA Method 40: Methylamine. Available at: [\[Link\]](#)
- MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available at: [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.

## Sources

- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC)
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 3. Cyclopropanemethanamine | C4H9N | CID 75646 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 4. Cyclopropanemethylamine, 97% | Fisher Scientific [\[fishersci.ca\]](https://fishersci.ca)
- 5. Cyclopropanemethylamine | lookchem [\[lookchem.com\]](https://lookchem.com)
- 6. [benchchem.com](https://benchchem.com) [\[benchchem.com\]](https://benchchem.com)
- 7. N-Methylcyclopropanamine | C4H9N | CID 11029756 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 8. Aminomethylcyclopropane | 2516-47-4 [\[chemicalbook.com\]](https://chemicalbook.com)
- 9. (Aminomethyl)cyclopropane (CAS 2516-47-4) - Chemical & Physical Properties by Cheméo [\[chemeo.com\]](https://chemeo.com)

- 10. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101025407A - Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Introduction: The Strategic Value of a Strained Ring]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123190#cyclopropanemethylamine-molecular-weight-and-formula>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)